molecular formula C9H8F3N B12842998 N-Cyclopropyl-2,3,4-trifluoroaniline CAS No. 94242-49-6

N-Cyclopropyl-2,3,4-trifluoroaniline

Cat. No.: B12842998
CAS No.: 94242-49-6
M. Wt: 187.16 g/mol
InChI Key: VXAYENXMTPUJDG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,3,4-trifluoroaniline is a chemical compound with the molecular formula C9H8F3N It is characterized by the presence of a cyclopropyl group attached to an aniline ring that is substituted with three fluorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2,3,4-trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

N-Cyclopropyl-2,3,4-trifluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2,3,4-trifluoroaniline involves its interaction with specific molecular targets and pathways. The cyclopropyl group and trifluoroaniline moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, making the compound a subject of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trifluoroaniline: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    N-Cyclopropyl-4-fluoroaniline: Has a single fluorine substitution, leading to variations in reactivity and applications.

    N-Cyclopropyl-2,3,5-trifluoroaniline: Similar structure but with different fluorine substitution pattern.

Uniqueness

N-Cyclopropyl-2,3,4-trifluoroaniline is unique due to the specific arrangement of the cyclopropyl and trifluoroaniline groups.

Properties

CAS No.

94242-49-6

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

N-cyclopropyl-2,3,4-trifluoroaniline

InChI

InChI=1S/C9H8F3N/c10-6-3-4-7(9(12)8(6)11)13-5-1-2-5/h3-5,13H,1-2H2

InChI Key

VXAYENXMTPUJDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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